methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound, also known as Tinoridine (CAS: 24237-54-5), is a thienopyridine derivative with the molecular formula C₁₇H₂₀N₂O₂S and a molecular weight of 316.42 g/mol . It features a benzyl group at position 6, an amino group at position 2, and a methyl ester at position 3 of the fused thieno[2,3-c]pyridine scaffold. Key physical properties include a melting point of 112–113°C and a density of 1.256 g/cm³ . Tinoridine is recognized as a non-steroidal anti-inflammatory drug (NSAID) . A methanol-solvated form (2:1 ratio) is also documented (CAS: 1185175-51-2; molecular formula: C₃₃H₄₀N₄O₅S₂; molecular weight: 636.83 g/mol), which enhances solubility .
Properties
IUPAC Name |
methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O2S.CH4O/c2*1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11;1-2/h2*2-6H,7-10,17H2,1H3;2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKCOCXYADJNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with a thieno-pyridine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
a) Ethyl 2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate
- Molecular Formula: C₁₇H₂₀N₂O₂S (identical to Tinoridine but with an ethyl ester).
- Key Differences: The ethyl ester substituent may alter metabolic stability and lipophilicity compared to the methyl ester in Tinoridine.
b) Methyl 2-Amino-6-Methyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Metal Complexes
- Structure : Replaces the benzyl group with a methyl group and forms complexes with Fe(II), Zn(II), and Pd(II) via a Schiff base .
- Applications : Studied for optical properties (e.g., refractive index, absorption edges) in solvents, indicating materials science applications rather than medicinal use .
c) Benzothiazole Derivatives (e.g., Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate)
- Molecular Formula : C₂₆H₂₂N₂O₅S.
- Key Features: Incorporates a benzothiazole moiety, increasing hydrogen bond acceptors (7 vs. 4 in Tinoridine) and topological polar surface area (171 Ų vs. 86 Ų), which may enhance target binding but reduce bioavailability .
d) Chromene-Carbonyl Derivatives (e.g., Methyl 6-Benzyl-2-[(2-Oxochromene-3-Carbonyl)Amino]-5,7-Dihydro-4H-Thieno[2,3-c]Pyridine-3-Carboxylate)
- Molecular Formula : C₂₆H₂₂N₂O₅S.
Comparative Data Table
Pharmacological and Physicochemical Properties
- Tinoridine: Demonstrated NSAID activity, likely via cyclooxygenase (COX) inhibition .
- Metal Complexes : Exhibit solvent-dependent optical properties, suggesting applications in sensors or coatings .
- Benzothiazole Derivatives : High topological polar surface area (171 Ų) may limit blood-brain barrier penetration but improve water solubility .
Biological Activity
Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 55142-78-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₅N₂O₂S
- Molecular Weight : 229.341 g/mol
- IUPAC Name : Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.
Synthesis
The synthesis of methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. Common methods include:
- Cyclization Reactions : Utilizing precursors such as benzylamines and thieno-pyridine derivatives.
- Functionalization : Modifying the amino and carboxyl groups to enhance solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibits cytotoxic effects against various cancer cell lines. Specifically:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Emerging evidence suggests that methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may have neuroprotective properties. In animal models of neurodegenerative diseases:
- Effects on Neurotransmission : The compound enhances levels of neurotransmitters such as dopamine and serotonin.
Case Studies
Q & A
Q. What are the recommended synthetic routes for preparing methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core. Key steps include:
- Cyclization : Formation of the fused heterocyclic ring system using precursors like substituted pyridines and thiophenes.
- Functionalization : Introduction of the benzyl group via alkylation or coupling reactions under anhydrous conditions .
- Esterification : Methyl ester formation using methanol and acid catalysts.
For example, Buldurun & Sarıdağ (2023) synthesized Pd(II) complexes by reacting the compound with palladium salts in refluxing ethanol, highlighting its role as a ligand precursor .
Q. How is the structural integrity of this compound confirmed experimentally?
- X-ray Crystallography : Single-crystal XRD analysis refined using SHELXL (part of the SHELX suite) provides precise bond lengths, angles, and stereochemistry .
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks. IR spectroscopy validates functional groups (e.g., NH, ester C=O) .
Q. What safety protocols should be followed when handling this compound?
While specific hazard data is limited, general precautions for laboratory chemicals apply:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of methanol vapors (present in the 2:1 methanol complex) .
- Storage : Inert atmosphere (N) and moisture-free conditions to prevent decomposition .
Advanced Research Questions
Q. How does this compound function in catalytic applications?
The amino and carboxylate groups enable coordination with transition metals. For instance:
- Pd(II) Complexes : The compound acts as a bidentate ligand, forming complexes that exhibit catalytic activity in cross-coupling reactions. Reaction conditions (e.g., ethanol reflux, 72 hours) and characterization via XRD/spectroscopy are critical .
Q. How do structural modifications (e.g., substituents) influence biological activity?
- Benzyl Group : Enhances lipophilicity, improving membrane permeability.
- Carboxylate Ester : Modulates solubility and metabolic stability.
Comparisons with analogs (e.g., ethyl or Boc-protected derivatives) show that the methyl ester and benzyl groups optimize interactions with enzymatic targets, such as ROS-generating pathways .
Q. What strategies optimize reaction conditions for synthesizing derivatives?
Q. What mechanistic insights explain its potential bioactivity?
The thienopyridine core and benzyl group may interact with cellular targets to:
- Generate ROS : Nitrofuran-containing analogs induce oxidative stress via metabolic activation, damaging DNA/proteins .
- Enzyme Inhibition : Molecular docking studies suggest binding to kinase active sites, disrupting signaling pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
